1-benzyl-N-(pentan-3-yl)piperidin-4-amine
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Overview
Description
1-benzyl-N-(pentan-3-yl)piperidin-4-amine is a chemical compound with the molecular formula C17H28N2 and a molecular weight of 260.42 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(pentan-3-yl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.
N-Alkylation: The piperidine ring is then alkylated with benzyl chloride to introduce the benzyl group at the nitrogen atom.
N-Alkylation with Pentan-3-yl Group: The final step involves the alkylation of the nitrogen atom with a pentan-3-yl group using a suitable alkylating agent, such as pentan-3-yl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(pentan-3-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pentan-3-yl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or other suitable electrophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-benzyl-N-(pentan-3-yl)piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the structure-activity relationship of piperidine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(pentan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperidin-4-amine: Lacks the pentan-3-yl group, making it less lipophilic.
N-(pentan-3-yl)piperidin-4-amine: Lacks the benzyl group, affecting its binding affinity to certain targets.
1-benzyl-N-(butan-2-yl)piperidin-4-amine: Similar structure but with a butan-2-yl group instead of a pentan-3-yl group, which may alter its pharmacokinetic properties.
Uniqueness
1-benzyl-N-(pentan-3-yl)piperidin-4-amine is unique due to the presence of both benzyl and pentan-3-yl groups, which confer specific lipophilic and steric properties. These properties can influence the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
1-benzyl-N-pentan-3-ylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-16(4-2)18-17-10-12-19(13-11-17)14-15-8-6-5-7-9-15/h5-9,16-18H,3-4,10-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILFGFGHMFLZQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354941 |
Source
|
Record name | 1-Benzyl-N-(pentan-3-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423738-91-4 |
Source
|
Record name | 1-Benzyl-N-(pentan-3-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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